molecular formula C10H10ClNO2 B1583483 2'-Chloroacetoacetanilide CAS No. 93-70-9

2'-Chloroacetoacetanilide

Cat. No.: B1583483
CAS No.: 93-70-9
M. Wt: 211.64 g/mol
InChI Key: BFVHBHKMLIBQNN-UHFFFAOYSA-N
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Description

2’-Chloroacetoacetanilide is an organic compound with the molecular formula C10H10ClNO2. It is a white to off-white crystalline powder and is primarily used as an intermediate in the synthesis of various organic pigments . The compound is known for its stability and reactivity, making it a valuable component in chemical manufacturing.

Scientific Research Applications

2’-Chloroacetoacetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 2’-Chloroacetoacetanilide is not explicitly stated in the available resources .

Safety and Hazards

2’-Chloroacetoacetanilide is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical . It is also hazardous to the aquatic environment with long-lasting effects .

Chemical Reactions Analysis

2’-Chloroacetoacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2’-Chloroacetoacetanilide is unique due to its specific chemical structure and reactivity. Similar compounds include:

These comparisons highlight the distinct characteristics of 2’-Chloroacetoacetanilide, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVHBHKMLIBQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052630
Record name 2'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(2-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

93-70-9
Record name N-(2-Chlorophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetyl-2-chloroanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Chloroacetoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(2-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloroacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETOACETYL-2-CHLOROANILIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2'-Chloroacetoacetanilide in chemical synthesis?

A1: this compound serves as a valuable building block for synthesizing various organic compounds, particularly dyes and metal chelates. [, ] For instance, it acts as a coupling component in the synthesis of Lanacron Yellow S-2G, a metalline dye. [] This dye synthesis involves diazotization of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid, followed by coupling with this compound and subsequent metallization with Cobaltous Chloride.

Q2: How does this compound contribute to the formation of metal chelates, and what can you tell us about their stability?

A2: this compound readily forms metal chelates due to the presence of oxygen and nitrogen atoms capable of coordinating with metal ions. [] Research has focused on preparing metal chelates of 2-chloroacetoacetanilides and studying their properties. [] Notably, the stability constants of copper chelates derived from 2-chloroacetoacetanilides have been determined using potentiometric pH measurements. [] This data is crucial for understanding the strength of the metal-ligand interaction, which dictates the chelate's stability and potential applications.

Q3: What spectroscopic techniques have been employed to characterize this compound?

A3: Researchers have utilized vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and quantum chemical calculations to investigate the structure of this compound. [] These techniques provide complementary information about the compound's molecular vibrations, electronic environment, and overall geometry. Such data is essential for confirming its identity, purity, and for understanding its reactivity.

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